![molecular formula C23H24N6O4 B2717812 2-(2-amino-2-oxoethyl)-4-benzyl-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105214-11-6](/img/structure/B2717812.png)

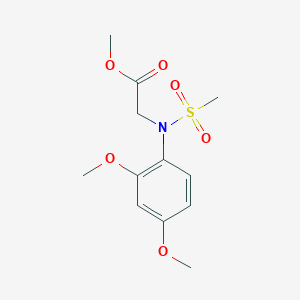

2-(2-amino-2-oxoethyl)-4-benzyl-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(2-amino-2-oxoethyl)-4-benzyl-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a derivative of the triazolo[4,3-a]quinazoline class . Triazoloquinazoline derivatives are nitrogen-containing heterocycles that are widely found in natural products, synthetic drugs, and functional materials . They are the basic backbone of many physiologically active compounds and drugs .

Synthesis Analysis

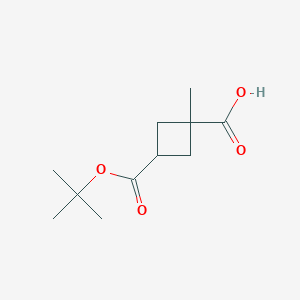

Triazoloquinazoline derivatives can be synthesized using various techniques . For instance, 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine can be used as the key scaffold to synthesize some novel triazolo[4,3-a]pyrazine derivatives . The structures of these synthesized compounds can be characterized using techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, and mass spectrometry .Molecular Structure Analysis

The molecular structure of triazoloquinazoline derivatives can be characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazoloquinazoline derivatives can be complex. For instance, in the presence of phosphorus oxide trichloride, intermediate III was dehydrated via heating and a cyclization reaction occurred to yield the intermediate oxadiazole IV .Physical And Chemical Properties Analysis

The physical and chemical properties of triazoloquinazoline derivatives can be characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, and mass spectrometry .Wissenschaftliche Forschungsanwendungen

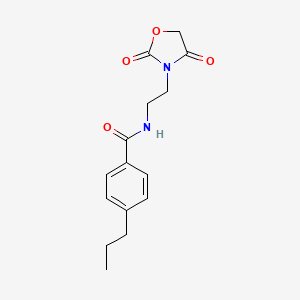

Peptide Synthesis

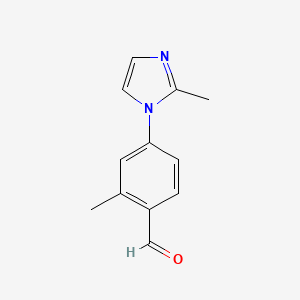

The compound’s structure suggests potential applications in peptide synthesis. N-(Protected α-aminoacyl)benzotriazoles are powerful acylating agents commonly used for preparing peptides and their mimetics and conjugates . Peptides play a central role in cell biology, and their interactions with proteins are critical. Low molecular weight peptides can easily cross biological barriers and are less susceptible to protease attacks . The synthesis of peptides and proteins is essential for understanding biological functions. However, using peptides as therapeutic agents often faces challenges such as poor bioavailability, low biostability, and limited receptor subtype selectivity. Derivatization of biomolecules, including peptides, can address some of these limitations .

Medicinal Chemistry

Given its unique structure, this compound may have applications in medicinal chemistry. Researchers could explore its potential as a scaffold for designing selective, high-affinity ligands. By replacing portions of peptides with nonpeptide structures, peptide derivatives with improved properties (such as bioavailability and stability) can be obtained .

Wirkmechanismus

The mechanism of action of triazoloquinazoline derivatives can vary depending on their specific structure and the biological system they interact with. For instance, some triazoloquinazoline derivatives have shown antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-amino-2-oxoethyl)-4-benzyl-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O4/c1-14(2)11-25-20(31)16-8-9-17-18(10-16)29-22(26-28(23(29)33)13-19(24)30)27(21(17)32)12-15-6-4-3-5-7-15/h3-10,14H,11-13H2,1-2H3,(H2,24,30)(H,25,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULFBJJBFZQUCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)N)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-isopropyl-N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2717731.png)

![(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2717732.png)

![[2-(2-Methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2717736.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2717738.png)

![6-((4-Benzylpiperidin-1-yl)methyl)-3-(3-bromophenyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2717740.png)

![2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2717743.png)

![[4-(6-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2717745.png)

![2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2717750.png)

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-phenylmethylidene]benzenecarbohydrazide](/img/structure/B2717752.png)